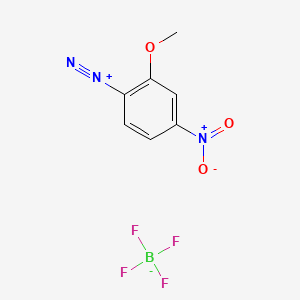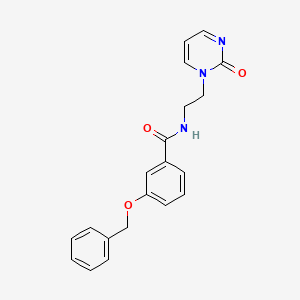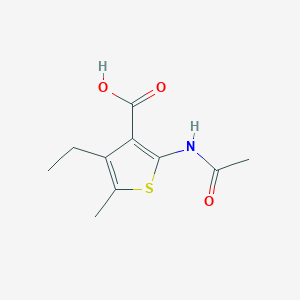
2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetylamino group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acetylation of 4-ethyl-5-methylthiophene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The thiophene ring provides a stable framework that can interact with various enzymes and receptors, modulating their function.
相似化合物的比较
Similar Compounds
2-(Acetylamino)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
2-(Acetylamino)hexanoic acid: Contains a hexanoic acid chain instead of a thiophene ring.
N-acetylanthranilic acid: An amidobenzoic acid with an acetylamino group.
Uniqueness
2-Acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals with specific desired properties.
属性
IUPAC Name |
2-acetamido-4-ethyl-5-methylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-4-7-5(2)15-9(11-6(3)12)8(7)10(13)14/h4H2,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUVJWMWOLKULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine](/img/structure/B2822359.png)
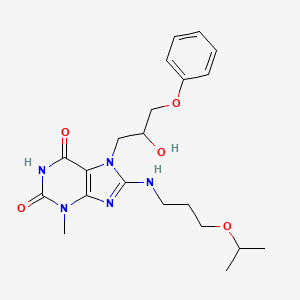
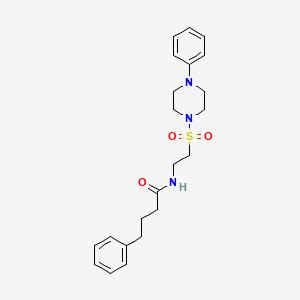
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
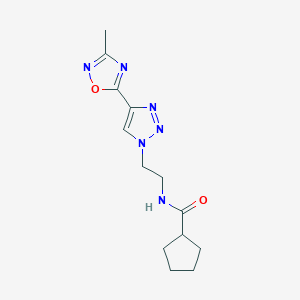
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
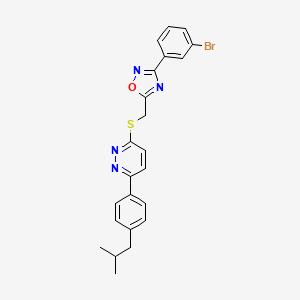
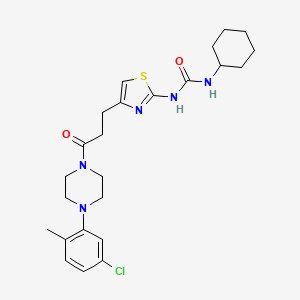
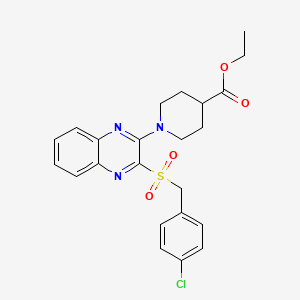
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)
